Cas no 1645438-01-2 (N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide)
![N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide structure](https://www.kuujia.com/scimg/cas/1645438-01-2x500.png)
N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide
- AKOS030721414
- N-[1-(6-CHLOROQUINOLIN-4-YL)PIPERIDIN-3-YL]METHANESULFONAMIDE
- Z1764931341
- EN300-6615733
- 1645438-01-2
-
- Inchi: 1S/C15H18ClN3O2S/c1-22(20,21)18-12-3-2-8-19(10-12)15-6-7-17-14-5-4-11(16)9-13(14)15/h4-7,9,12,18H,2-3,8,10H2,1H3
- InChI Key: GXYHFSNUFRJYRT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=C(C=CN=2)N1CCCC(C1)NS(C)(=O)=O
Computed Properties
- Exact Mass: 339.0808257g/mol
- Monoisotopic Mass: 339.0808257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70.7Ų
N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028XHS-50mg |
N-[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methanesulfonamide |
1645438-01-2 | 95% | 50mg |
$552.00 | 2024-06-19 | |
Enamine | EN300-6615733-0.1g |
N-[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methanesulfonamide |
1645438-01-2 | 95.0% | 0.1g |
$477.0 | 2025-03-13 | |
1PlusChem | 1P028XHS-100mg |
N-[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methanesulfonamide |
1645438-01-2 | 95% | 100mg |
$652.00 | 2024-06-19 | |
Enamine | EN300-6615733-0.05g |
N-[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methanesulfonamide |
1645438-01-2 | 95.0% | 0.05g |
$396.0 | 2025-03-13 |
N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide Related Literature
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide
Introduction to N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide (CAS No. 1645438-01-2)
N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] (CAS No. 1645438-01-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, combines a quinoline moiety with a piperidine ring, both of which are well-documented for their pharmacological properties. The introduction of a methanesulfonamide group further enhances its potential as a bioactive molecule, making it a subject of extensive research and development.
The quinoline scaffold, particularly derivatives like 6-Chloro-4-quinolinyl, has been extensively studied for its antimicrobial, antimalarial, and anticancer properties. Quinolines are known for their ability to interact with various biological targets, including enzymes and receptors, which makes them valuable in drug design. In contrast, the piperidine ring is commonly found in many bioactive molecules due to its ability to enhance solubility and metabolic stability. The combination of these two heterocyclic structures in N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] suggests a compound with multiple pharmacophoric sites that could be exploited for therapeutic applications.
The methanesulfonamide group is another key feature of this compound that contributes to its potential biological activity. Methanesulfonamides are known to exhibit a wide range of biological effects, including anti-inflammatory, antiviral, and anticancer properties. The presence of this group in the molecule may enhance its interaction with biological targets, thereby increasing its efficacy as a drug candidate. Furthermore, the methanesulfonamide moiety can also influence the pharmacokinetic properties of the compound, such as its solubility and permeability across biological membranes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] with various biological targets. These studies have suggested that the compound may interact with enzymes involved in cancer cell proliferation and metabolism, as well as receptors implicated in inflammation and immune response. Such interactions could make this compound a promising candidate for the development of novel therapeutic agents.
In vitro studies have also demonstrated the potential of N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] as an inhibitor of certain kinases and other enzymes associated with cancer progression. These findings are particularly intriguing given the high unmet medical needs in oncology. Additionally, preliminary data suggest that the compound may exhibit selective toxicity towards cancer cells while sparing healthy cells, which is a desirable characteristic for any potential drug candidate.
The synthesis of N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the functionalization of the quinoline ring followed by coupling with piperidine derivatives. The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions or other suitable synthetic methodologies. Advanced techniques such as flow chemistry have been explored to optimize these reactions, improving efficiency and scalability.
The pharmacological profile of N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] is still under investigation, but preliminary results are promising. Animal models have been used to assess its efficacy and safety profile, providing valuable insights into its potential therapeutic applications. These studies have revealed that the compound exhibits significant anti-inflammatory effects without causing notable side effects at tested doses. This makes it an attractive candidate for further development into a therapeutic agent.
The future direction of research on N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] includes exploring its mechanism of action in greater detail and conducting clinical trials to evaluate its efficacy in human populations. Additionally, efforts are being made to optimize its chemical structure to enhance its pharmacokinetic properties and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing this research from preclinical stages to clinical applications.
The significance of N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] lies in its unique structural features and promising pharmacological properties. As research continues to uncover new therapeutic targets and develop innovative drug design strategies, compounds like this one hold great potential for addressing unmet medical needs across various diseases. The combination of quinoline and piperidine moieties, along with the methanesulfonamide group, positions N-[1-(6-Chloro-4-quinolinyl-3-piperidinyl)methanesulfonamide] as a versatile molecule with broad therapeutic applications.
1645438-01-2 (N-[1-(6-Chloro-4-quinolinyl)-3-piperidinyl]methanesulfonamide) Related Products
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)



